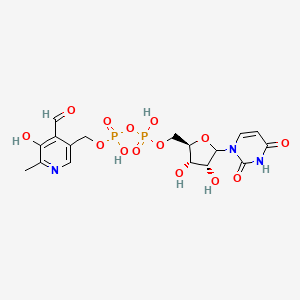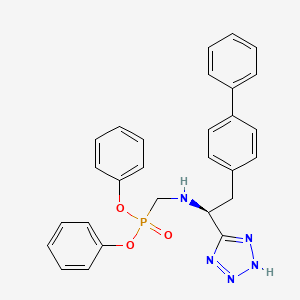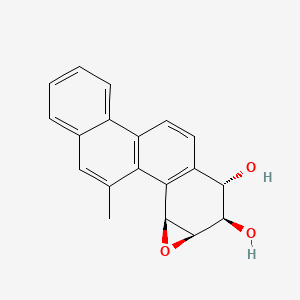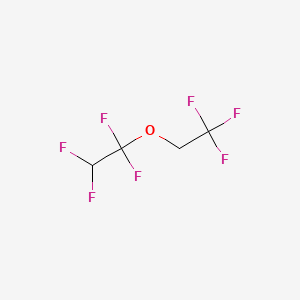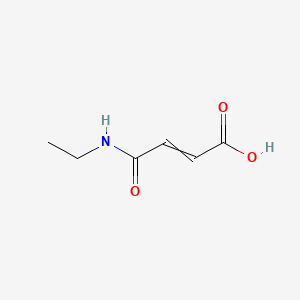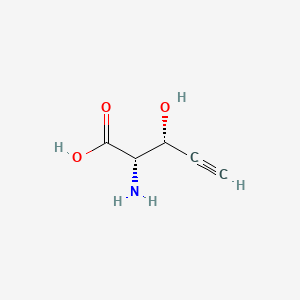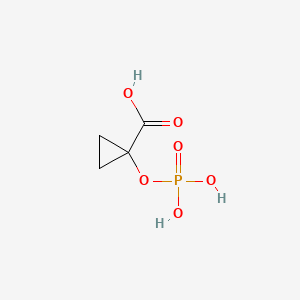
1-Hydroxycyclopropanecarboxylic acid phosphate
描述
1-Hydroxycyclopropanecarboxylic acid phosphate is a chemical compound with the molecular formula C4H7O6P It is a derivative of cyclopropane, a three-membered ring structure, and contains both a hydroxyl group and a phosphate group
准备方法
Synthetic Routes and Reaction Conditions
1-Hydroxycyclopropanecarboxylic acid phosphate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Hydroxycyclopropanecarboxylic acid phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclopropanecarboxylic acid phosphate.
Reduction: The compound can be reduced to form cyclopropanemethanol phosphate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid phosphate.
Reduction: Cyclopropanemethanol phosphate.
Substitution: Various substituted cyclopropanecarboxylic acid phosphates, depending on the substituent introduced.
科学研究应用
1-Hydroxycyclopropanecarboxylic acid phosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-Hydroxycyclopropanecarboxylic acid phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphate groups play crucial roles in its reactivity and binding affinity. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in phosphorylation reactions, influencing cellular signaling pathways and metabolic processes.
相似化合物的比较
1-Hydroxycyclopropanecarboxylic acid phosphate can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: Lacks the hydroxyl and phosphate groups, resulting in different reactivity and applications.
Cyclopropanemethanol phosphate: Contains a methanol group instead of a carboxylic acid group, leading to variations in chemical behavior and biological activity.
Cyclopropanecarboxylic acid phosphate:
The uniqueness of this compound lies in its combination of a cyclopropane ring, hydroxyl group, and phosphate group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-phosphonooxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O6P/c5-3(6)4(1-2-4)10-11(7,8)9/h1-2H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOWVYOKVTMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999837 | |
| Record name | 1-(Phosphonooxy)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78544-76-0 | |
| Record name | 1-Hydroxycyclopropanecarboxylic acid phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078544760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Phosphonooxy)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using a β-trimethylsilylethoxymethyl ester as a protecting group in this synthesis?
A1: While the abstract itself does not explicitly elaborate on the significance, we can infer that the use of a β-trimethylsilylethoxymethyl ester as a protecting group offers advantages in the synthesis of 1-hydroxycyclopropanecarboxylic acid phosphate []. Protecting groups are commonly used in organic synthesis to temporarily mask the reactivity of specific functional groups. In this case, the chosen protecting group likely allows for selective manipulation of other parts of the molecule during synthesis, ultimately facilitating the preparation of the desired this compound. The specific advantages of this particular protecting group, such as ease of introduction, stability under reaction conditions, and selective removal, would be detailed in the full research paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


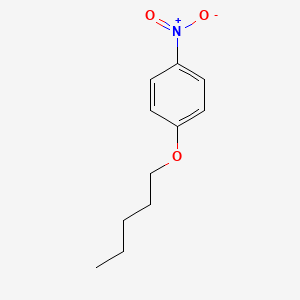

![Bis[3-(diethylamino)propyl] fluoranthene-3,8-dicarboxylate](/img/structure/B1218532.png)
![(2S,5R)-6-(methoxymethylidene)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218533.png)
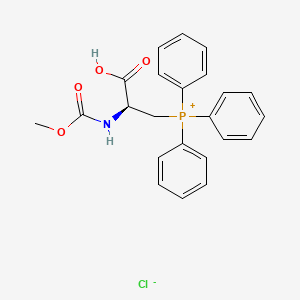
![2-[4-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoyl]benzoic acid](/img/structure/B1218537.png)
